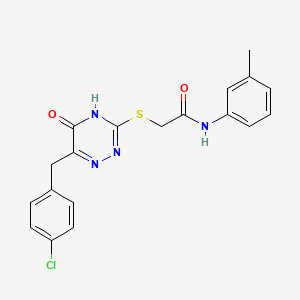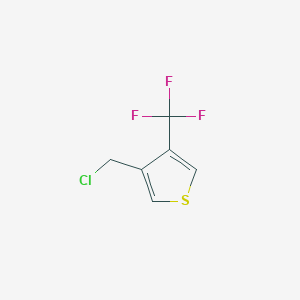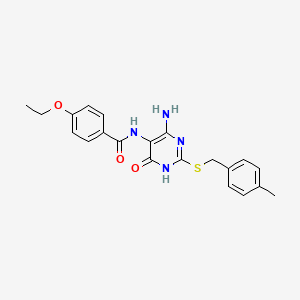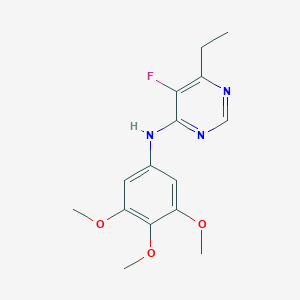
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The chemical compound "2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide" belongs to a class of substances known for their intricate synthesis processes and potential for various applications in chemistry and pharmacology. Studies on similar compounds focus on their synthesis, structural analysis, and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of compounds within this category typically involves multi-step chemical reactions, starting with the formation of a core structure followed by functionalization through various chemical reactions. For instance, a related compound was synthesized by reacting a specific precursor with 2-(2,4-dichlorophenoxy)acetyl chloride, highlighting the complexity and precision required in synthesizing such molecules (Xue et al., 2008).
Molecular Structure Analysis
X-ray diffraction analysis is commonly used to determine the molecular structure of these compounds, providing insights into their crystal systems, space groups, and molecular geometry. The detailed structural analysis enables a deeper understanding of the compound's chemical behavior and reactivity (Xue et al., 2008).
Chemical Reactions and Properties
Compounds such as "2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide" participate in various chemical reactions, including hydrogen bonding and π-interactions, which significantly influence their chemical stability and reactivity. These interactions also play a crucial role in the compound's ability to form crystal structures and engage in biological interactions (Xue et al., 2008).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are critical for understanding the compound's behavior in different environments and potential applications. These properties are influenced by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for exploring the compound's applications in synthesis and medicinal chemistry. Studies on related compounds demonstrate a range of reactions that these molecules can undergo, including aminolysis and alkylation, to yield novel compounds with potential biological activities (Berest et al., 2011).
Scientific Research Applications
Molecular Design and Pharmacological Potential
Discovery of Clinical Candidates
A related compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and improved pharmacokinetic properties. This discovery underscores the compound's potential in treating diseases associated with ACAT-1 overexpression, highlighting its therapeutic relevance (Shibuya et al., 2018).
Heterocyclic Compound Synthesis
Synthesis of 1,2,4-Triazine Derivatives
Research into 1,2,4-triazine derivatives has led to the synthesis of compounds with significant biological activity. These compounds' synthesis showcases the versatility of triazine-based compounds in creating bioactive molecules, suggesting a pathway for synthesizing related compounds for diverse scientific applications (El‐Barbary et al., 2005).
Anticancer and Antibacterial Properties
Evaluation of Antitumor Activities
Certain nitrogen heterocycles have been evaluated for their antioxidant and antitumor activities, indicating the potential of compounds within this class to serve as leads in developing new anticancer drugs. This demonstrates the relevance of such compounds in oncological research (El-Moneim et al., 2011).
Antimicrobial and Antitumor Agents
The synthesis of fused 1,2,4-triazines as potential antimicrobial and antitumor agents further illustrates the compound class's capacity to contribute to the development of new therapeutic agents, supporting the scientific exploration of related compounds for medical applications (Abd El-Moneim et al., 2015).
properties
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-3-2-4-15(9-12)21-17(25)11-27-19-22-18(26)16(23-24-19)10-13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULGKRDCOGHLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(thiophen-2-yl)piperidine-1-carboxamide oxalate](/img/structure/B2498229.png)

![2-(4-bromophenyl)-1-(4-ethoxyphenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2498231.png)


![1,7-dimethyl-3-phenethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2498236.png)
![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)


![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)

![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)